molecular formula C15H21N3O3 B2875140 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 1211280-65-7

1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea

Cat. No.: B2875140
CAS No.: 1211280-65-7
M. Wt: 291.351
InChI Key: YGHDNTHPZXAGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea is a chemically synthesized urea derivative of interest in medicinal chemistry and pharmacology research. Compounds with the urea functional group and 2-oxopyrrolidin-1-yl (2-pyrrolidinone) moiety are frequently investigated as core structures in the development of novel therapeutic agents . Urea derivatives have demonstrated potential in various research areas, particularly as inhibitors of key enzymatic targets in the coagulation cascade . Specifically, related urea compounds have been explored for their activity against serine proteases, showing potential as inhibitors of Factor Xa and thrombin, which are critical targets in the development of anticoagulant therapies . The structural motif of a phenyl group substituted with a 2-oxopyrrolidin-1-yl group, as found in this compound, is a recognized pharmacophore that can contribute to binding affinity and selectivity for these enzymatic targets . The 1-(2-methoxyethyl)urea side chain further modulates the compound's physicochemical properties, influencing its solubility and metabolic stability. This makes this compound a valuable chemical tool for researchers studying the structure-activity relationships (SAR) of serine protease inhibitors and for investigating new approaches to manage thrombotic disorders . It is also a useful intermediate for the synthesis of more complex molecules for biological screening. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11-5-6-12(17-15(20)16-7-9-21-2)10-13(11)18-8-3-4-14(18)19/h5-6,10H,3-4,7-9H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHDNTHPZXAGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCOC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. This can be achieved through the reaction of 4-methylphenyl isocyanate with 2-pyrrolidinone under controlled conditions.

    Urea Formation: The intermediate is then reacted with 2-methoxyethyl isocyanate to form the final product. This step usually requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the intermediate and final reactions are carried out sequentially.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group in the pyrrolidinone moiety.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered carbonyl groups.

    Substitution: Substituted products with new alkyl or aryl groups.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name / ID Substituents at N1 Substituents at N3 (Phenyl Ring) Key Functional Groups
Target Compound 2-Methoxyethyl 4-Methyl, 3-(2-oxopyrrolidin-1-yl) Urea, pyrrolidinone
Compound 45 (Patent) (3S)-4-(3-Fluorophenyl)pyrrolidin-3-yl 4-Methyl, 3-(2-methylpyrimidin-5-yl), 1-phenyl Urea, pyrazole, pyrimidine
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 4-Ethoxyphenyl 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl Urea, pyrrolidinone, aryl ether
1-Methyl-3-(5-nitropyridin-2-yl)urea derivatives Methyl 5-Nitropyridin-2-yl, halogenated aryl groups Urea, nitro, halogen

Key Observations :

  • The methoxyethyl group in the target compound enhances solubility compared to bulky aryl substituents (e.g., compound 45’s fluorophenyl-pyrrolidine) .
  • Compared to 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea , the target compound’s methoxyethyl group may reduce metabolic oxidation relative to ethoxy or methoxy aryl groups.
Pharmacological and Pharmacokinetic Profiles
Compound Target / Activity IC50 / Potency Selectivity & Off-Target Effects Pharmacokinetic Properties
Target Compound TrkA (predicted) Not reported Likely high (structural analogy to 45) Moderate clearance (methoxyethyl group)
Compound 45 TrkA 1.1 nM (binding) >100-fold selectivity over TrkB/C Low human clearance, stable in microsomes
Compound 1 Glucokinase activator Not quantified Not reported Unclear; halogenated groups may slow metabolism
S1 (Trifluoromethyl derivative) Anion-binding studies N/A High affinity for anions High solubility (CF3 groups)

Key Findings :

  • Potency: Compound 45’s pyrimidine-pyrazole-urea architecture confers sub-nanomolar TrkA inhibition, whereas the target compound’s simpler pyrrolidinone-urea system may require higher concentrations for similar effects .
  • Selectivity : The absence of pyrimidine in the target compound (vs. compound 45) could reduce kinase promiscuity but also limit TrkA/B/C differentiation .
  • Metabolism : Methoxyethyl groups (target compound) are less prone to oxidative metabolism than ethoxyphenyl groups (compound in ), suggesting improved half-life .
Therapeutic Potential and Limitations
  • Target Compound : Likely suited for chronic conditions due to predicted metabolic stability. However, its lack of pyrimidine or pyrazole moieties (cf. compound 45) may limit TrkA inhibition potency .
  • Compound 45 : Advanced pharmacokinetics (low clearance, species-independent stability) make it a clinical candidate, but its complexity raises synthesis costs .
  • 1-Methyl-3-(5-nitropyridin-2-yl)urea derivatives : Broader enzyme modulation (e.g., glucokinase activation) but unclear selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.